4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid
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Overview
Description
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is a chemical compound that features a benzyloxycarbonyl group attached to a prolyl residue, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid typically involves the protection of the proline amino group with a benzyloxycarbonyl (Cbz) group. This is followed by coupling the protected proline with a benzoic acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection or other nucleophiles for substitution reactions.
Major Products Formed
Hydrolysis: Free proline and benzoic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its inhibitory effects on enzymes involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of prolidase, it binds to the active site of the enzyme, preventing it from cleaving dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar structure but lacks the benzoic acid moiety.
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Contains an additional proline residue.
4-[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Similar structure but with an amino group instead of a prolyl residue.
Uniqueness
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected proline and a benzoic acid moiety. This unique structure allows it to serve as a versatile building block in synthetic chemistry and as a potent inhibitor in biological research.
Properties
CAS No. |
920273-90-1 |
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Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H19NO5/c22-18(15-8-10-16(11-9-15)19(23)24)17-7-4-12-21(17)20(25)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24) |
InChI Key |
GRHPAYHPGKLPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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